molecular formula C14H21N3O2 B7633574 N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide

Cat. No. B7633574
M. Wt: 263.34 g/mol
InChI Key: FLHNHRNLILFKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide, also known as DZP, is a diazepane derivative that has been of significant interest in scientific research due to its potential therapeutic applications. DZP belongs to the class of compounds known as diazepanes, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide enhances the activity of GABA by binding to specific sites on the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects:
N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has also been shown to have anticonvulsant properties, which may be due to its ability to enhance the activity of GABA. Additionally, N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been found to have sedative effects, which may be beneficial in the treatment of anxiety and insomnia.

Advantages and Limitations for Lab Experiments

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the GABA receptor, which makes it a useful tool for studying the role of GABA in the central nervous system. However, one of the limitations is that it can be difficult to obtain a high yield and purity of the product, which can make it challenging to use in experiments.

Future Directions

There are several future directions for N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been shown to have neuroprotective effects, which may be beneficial in these diseases. Another area of interest is its potential use in the treatment of anxiety and insomnia. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been found to have anxiolytic and sedative effects, which may be useful in the development of new therapies for these conditions. Additionally, further research is needed to fully understand the mechanism of action of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide involves the reaction of 3-butyn-2-ol with cyclopropanecarbonyl chloride to form the intermediate, 3-butyn-2-yl cyclopropanecarboxylate. This intermediate is then reacted with 1,4-diazepane-1-carboxylic acid to form N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide. The synthesis of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the product.

Scientific Research Applications

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and sedative properties. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-11(2)15-14(19)17-8-4-7-16(9-10-17)13(18)12-5-6-12/h1,11-12H,4-10H2,2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHNHRNLILFKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC(=O)N1CCCN(CC1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide

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